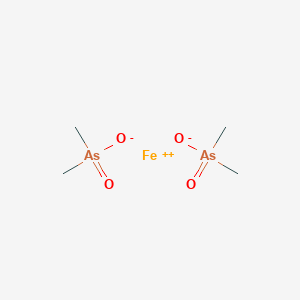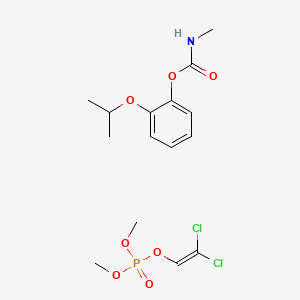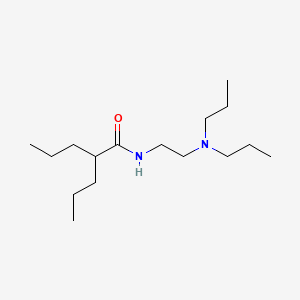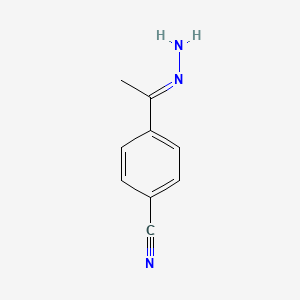
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound with a unique structure that combines elements of indene and pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- typically involves multi-step organic reactions. The process often starts with the preparation of the indene and pyridine precursors, followed by their combination under specific conditions to form the desired compound. Common reagents used in these reactions include catalysts, solvents, and other organic compounds that facilitate the formation of the hexahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a key role in its binding affinity and specificity for these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indeno(1,2-b)pyridine: A related compound without the hexahydro structure and fluorophenyl group.
2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridine: Similar structure but lacks the fluorophenyl group.
5-(4-Fluorophenyl)-1H-indeno(1,2-b)pyridine: Contains the fluorophenyl group but differs in the degree of hydrogenation.
Uniqueness
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- is unique due to its specific combination of structural features, including the hexahydro structure and the presence of a fluorophenyl group
Eigenschaften
CAS-Nummer |
88763-52-4 |
|---|---|
Molekularformel |
C18H18FN |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
(4aS,5R,9bS)-5-(4-fluorophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C18H18FN/c19-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-20-18/h1-2,4-5,7-10,16-18,20H,3,6,11H2/t16-,17+,18+/m0/s1 |
InChI-Schlüssel |
LFLOGZLOUGKDJM-RCCFBDPRSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](C3=CC=CC=C3[C@H]2NC1)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)


![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)



